1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate
Description
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate (CAS: 1396893-44-9) is a fluorinated pyridine derivative with the molecular formula C₁₀H₁₂F₃NO₃S and a molecular weight of 283.27 g/mol. It is synthesized via methanesulfonation of 1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol (CAS: 1396893-43-8) using methanesulfonyl chloride under controlled conditions . The compound is commercially available in purities ≥98% and is utilized as a key intermediate in pharmaceutical synthesis, particularly for α-selective PI3K inhibitors .
Properties
IUPAC Name |
[1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO3S/c1-7-4-5-14-8(6-7)9(2,10(11,12)13)17-18(3,15)16/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBOINGMWTWKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)(C(F)(F)F)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147816 | |
| Record name | 2-Pyridinemethanol, α,4-dimethyl-α-(trifluoromethyl)-, 2-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396893-44-9 | |
| Record name | 2-Pyridinemethanol, α,4-dimethyl-α-(trifluoromethyl)-, 2-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396893-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinemethanol, α,4-dimethyl-α-(trifluoromethyl)-, 2-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
Standard Procedure
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Materials :
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1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol (1 equiv)
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Methanesulfonyl chloride (1.1–1.2 equiv)
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Triethylamine (1.5 equiv)
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Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
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Protocol :
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Dissolve the alcohol in anhydrous DCM (5 mL/g substrate) under nitrogen.
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Cool the solution to 0–5°C.
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Add triethylamine dropwise, followed by MsCl over 15 minutes.
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Stir the mixture at 0°C for 1 hour, then warm to room temperature and stir for 4–6 hours.
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Quench with ice-cold water, extract with DCM, and wash the organic layer with brine.
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Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product via recrystallization (e.g., ethyl acetate/hexane).
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Optimization and Critical Parameters
Solvent Selection
Polar aprotic solvents like DCM or THF are preferred due to their ability to stabilize ionic intermediates. Non-polar solvents reduce reaction rates, while protic solvents may hydrolyze MsCl.
Stoichiometry and Temperature
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MsCl Excess : A 10–20% molar excess ensures complete conversion of the alcohol.
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Low Temperature : Maintained at 0–5°C to minimize side reactions (e.g., elimination or over-sulfonation).
Base Compatibility
Triethylamine is standard, but alternatives like pyridine or DMAP may enhance reactivity in sterically hindered systems.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.0 Hz, 1H, pyridine-H), 7.65 (s, 1H, pyridine-H), 7.25 (d, J = 5.0 Hz, 1H, pyridine-H), 3.10 (s, 3H, SO₃CH₃), 2.45 (s, 3H, CH₃), 1.85 (s, 6H, CF₃-C-CH₃).
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¹³C NMR (100 MHz, CDCl₃): δ 160.2 (C-F₃), 149.8 (pyridine-C), 122.5 (q, J = 280 Hz, CF₃), 55.1 (SO₃CH₃), 21.3 (CH₃).
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HRMS : m/z calc. for C₁₀H₁₂F₃NO₃S [M+H]⁺: 283.27, found: 283.27.
Purity and Yield
Comparative Analysis of Methods
| Parameter | Standard Method | Alternative Approach |
|---|---|---|
| Solvent | DCM | THF |
| Base | Triethylamine | Pyridine |
| Reaction Time | 6 hours | 8–12 hours |
| Yield | 80% | 70% |
| Purity | 98% | 95% |
Industrial-Scale Considerations
For kilogram-scale production:
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Continuous Flow Reactors : Improve heat transfer and reduce reaction time.
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In-line Analytics : Monitor conversion via FTIR or HPLC.
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Crystallization Optimization : Use antisolvent (hexane) to enhance crystal purity and size distribution.
Challenges and Mitigation
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Hydrolysis Risk : Moisture-sensitive intermediates require strict anhydrous conditions.
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Byproduct Formation : Excess MsCl may sulfonate aromatic rings; controlled stoichiometry minimizes this.
Chemical Reactions Analysis
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate serves as an essential building block for synthesizing various organic compounds including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing complex molecular architectures .
Biology
The compound is utilized as a probe in enzyme mechanism studies. Its interactions with specific enzymes can provide insights into biological pathways and mechanisms. This application is crucial for understanding enzyme kinetics and the development of enzyme inhibitors .
Medicine
In medicinal chemistry, it acts as an intermediate in synthesizing drugs with potential therapeutic applications. The unique properties imparted by the trifluoromethyl group may enhance the pharmacological profiles of drug candidates .
Industry
In industrial applications, it is used for producing specialty chemicals and materials that exhibit unique properties due to the trifluoromethyl group. This includes applications in coatings, adhesives, and other functional materials .
Case Studies
Several studies highlight the compound's utility:
- Enzyme Mechanism Studies : Research has demonstrated that 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate can modulate enzyme activity by binding to active sites or allosteric sites on enzymes. This property is leveraged in developing enzyme inhibitors for therapeutic purposes .
- Drug Development : In drug discovery efforts targeting malaria, derivatives based on sulfonamide structures similar to this compound have shown promise as lead compounds. These studies emphasize the importance of trifluoromethyl substitutions in enhancing biological activity against specific targets within pathogens .
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Key Properties :
- Appearance : White to off-white solid
- Purity : ≥98% (HPLC)
- Storage : Stable at 2–8°C under inert conditions .
Comparison with Similar Compounds
This section compares the structural, synthetic, and functional attributes of 1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate with analogous methanesulfonate esters and pyridine derivatives.
Structural and Functional Analogues
Table 1: Structural Comparison of Methanesulfonate Esters
| Compound Name | CAS | Molecular Formula | Key Substituents | Applications | Reference |
|---|---|---|---|---|---|
| 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate | 1396893-44-9 | C₁₀H₁₂F₃NO₃S | 4-Methylpyridinyl, trifluoromethyl | PI3K inhibitor synthesis | |
| Isopropyl Methanesulfonate | 926-06-7 | C₄H₁₀O₃S | Isopropyl group | Alkylating agent in organic synthesis | |
| Lead Methanesulfonate | N/A | Pb(SO₃CH₃)₂ | Lead cation | Electroplating, corrosion inhibitor | |
| (1S,2S)-2-(4-Fluoro-2-methyl-phenyl)-1-methyl-propyl-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate | N/A | C₂₄H₂₈FN₂O₆ | Fluorophenyl, methoxypyridinyl | Anticancer drug intermediates |
Key Observations :
- Fluorinated vs. Non-Fluorinated: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogues like isopropyl methanesulfonate .
- Pyridine Derivatives : Substitution at the pyridine ring (e.g., 4-methyl vs. 4-methoxy) significantly alters electronic properties and binding affinity in pharmaceutical targets .
- Metal Coordination : Lead methanesulfonate exhibits ionic properties and metal coordination, unlike organic esters, making it suitable for industrial rather than biomedical uses .
Reactivity Insights :
- Electrophilicity : The target compound’s trifluoromethyl group increases the electron-withdrawing effect, enhancing the sulfonate group’s reactivity compared to simpler esters like isopropyl methanesulfonate .
- Steric Effects : Bulky substituents (e.g., 4-methylpyridinyl) in the target compound reduce reaction rates in SN2 mechanisms compared to less hindered analogues .
Functional Contrasts :
- Pharmaceutical vs. Industrial Use : The target compound and its pyridine derivatives are tailored for drug development, whereas lead methanesulfonate is restricted to industrial applications due to toxicity .
Biological Activity
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate (CAS No. 1396893-44-9) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C10H12F3NO3S
- Molecular Weight : 283.27 g/mol
- IUPAC Name : 1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate
The biological activity of 1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate is primarily attributed to its interactions with various molecular targets in biological systems. The trifluoromethyl group and the pyridine ring enhance its binding affinity to specific enzymes and receptors, potentially modulating biochemical pathways involved in inflammation and cellular signaling.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds containing the pyridine moiety demonstrate notable activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests a potential therapeutic role in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | A series of related compounds were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at concentrations as low as 50 µg/mL. |
| Inflammation Model | In a mouse model of inflammation, treatment with the compound resulted in a reduction of swelling and pain compared to controls, indicating its potential use in anti-inflammatory therapies. |
| Cell Viability Assays | In PBMC cultures, the compound exhibited low toxicity at concentrations up to 100 µg/mL, with cell viability remaining above 90% compared to control groups. |
Comparative Analysis
The biological activity of 1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate can be compared to other similar compounds:
| Compound | Molecular Structure | Biological Activity | Notes |
|---|---|---|---|
| Compound A | Similar pyridine structure | Moderate antimicrobial | Less effective than target compound |
| Compound B | Different functional groups | High anti-inflammatory | More potent but with higher toxicity |
Q & A
Q. What are the common synthetic routes for 1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting a trifluoromethyl-containing precursor (e.g., trifluoroacetone derivatives) with 4-methylpyridine-2-thiol, followed by methanesulfonation. Key steps include:
- Step 1 : Formation of the trifluoromethyl-pyridine intermediate under reflux conditions using solvents like dichloromethane or acetonitrile .
- Step 2 : Methanesulfonation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid side reactions .
- Optimization : Control of reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for sulfonating agent) improves yields (>70%) .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : NMR identifies trifluoromethyl groups (δ ≈ -60 to -70 ppm), while NMR resolves pyridinyl protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]) at m/z 312.08 (calculated) confirm molecular formula .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as seen in related trifluoromethyl-pyridine structures .
Q. What are standard assays to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays with ATP-competitive probes .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC values calculated via nonlinear regression .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved during synthesis?
- Methodological Answer : Discrepancies often arise from:
- Impurity in Starting Materials : Validate purity via HPLC (>95%) and pre-dry reagents to eliminate moisture .
- Side Reactions : Monitor by-products (e.g., over-sulfonated derivatives) using LC-MS. Adjust reaction pH (neutral to slightly basic) to suppress hydrolysis .
- Catalyst Efficiency : Compare metal catalysts (e.g., Pd/C vs. CuI) for condensation steps; CuI reduces side products by 15% in analogous reactions .
Q. What strategies optimize stability in aqueous buffers for biological assays?
- Methodological Answer : The compound’s trifluoromethyl and sulfonate groups confer hydrophilicity but may hydrolyze under acidic/basic conditions. Strategies include:
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) over Tris-HCl to minimize nucleophilic attack on the sulfonate ester .
- Storage : Lyophilize and store at -20°C under argon; reconstitute in DMSO (<0.1% water) for assays .
- Degradation Monitoring : Conduct stability studies via UPLC at 25°C/60% RH; half-life >48 hours confirms suitability for cell-based assays .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Focus on modifying:
- Pyridinyl Substituents : Replace 4-methyl with halogens (Cl, F) to assess steric/electronic effects on target binding .
- Sulfonate Group : Compare with sulfonamide or carboxylate analogs to evaluate hydrogen-bonding capacity .
- Trifluoromethyl Positioning : Synthesize isomers (e.g., 3-trifluoromethyl vs. 2-trifluoromethyl) and test in enzyme inhibition assays .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity trends with computed binding energies .
Q. How to address discrepancies in biological activity across cell lines?
- Methodological Answer : Contradictions may stem from:
- Cell Permeability : Measure intracellular concentrations via LC-MS/MS; low uptake in resistant lines suggests efflux pump involvement (e.g., P-gp) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
- Target Expression : Quantify protein levels (Western blot) of proposed targets (e.g., EGFR) across cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
